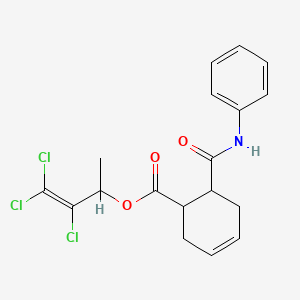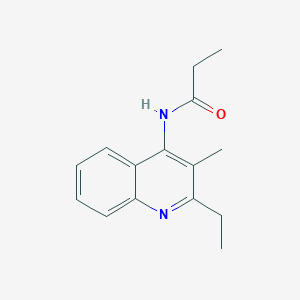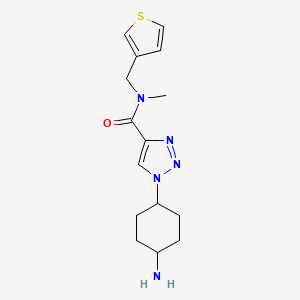
2,3,3-trichloro-1-methyl-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of specific organochloride compounds, especially those with intricate structures involving cyclohexene rings and carboxylate groups, is crucial in understanding their synthesis, molecular structure, and properties. These compounds often exhibit unique chemical and physical properties due to their complex arrangements.
Synthesis Analysis
Synthesis approaches for complex organochlorides and related compounds typically involve strategic reactions that build up the desired molecular framework. Techniques such as 1,3-dipolar cycloaddition reactions have been utilized for constructing cyclohexene derivatives, demonstrating the versatility of these methods in synthesizing complex structures (Ong & Chien, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using techniques like X-ray diffraction. These analyses reveal the spatial arrangement of atoms, bond lengths, angles, and overall molecular conformation. For example, studies on cyclohexene derivatives have shown varied conformations and bonding patterns that significantly affect the compound's reactivity and interactions (Remoortere & Boer, 1971).
Chemical Reactions and Properties
Chemical reactions involving compounds with cyclohexene and carboxylate groups can include cycloadditions, electrophilic additions, and nucleophilic substitutions, highlighting the reactive nature of these molecules. The introduction of anilinocarbonyl groups, for instance, can further influence the chemical behavior, making these compounds suitable for various organic transformations (Han & Ong, 2005).
Wissenschaftliche Forschungsanwendungen
Photochemical Reactivity and Charge Transfer
One study investigated the photochemical behavior of trans-4-(N-arylamino)stilbene in solvents more polar than THF, attributing the observed effects to the formation of a twisted intramolecular charge transfer (TICT) state in compounds with specific substituents, offering insights into photoinduced charge transfer mechanisms (Yang et al., 2004).
Acidities and Reactivity in Solutions
Research on the acidities of hydrocarbons and sulfur-containing hydrocarbons in dimethyl sulfoxide solution provided data on relative pKa values, contributing to the understanding of the behavior of these compounds in various solvents and their reactivity (Bordwell et al., 1986).
Cycloaddition Reactions
The reactivity of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles was explored, reacting with cyclopentadiene and cyclohexa-1,3-diene to give products of [4+2]-cycloaddition, highlighting the utility of these reactions in creating complex cyclohexene structures (Bhullar et al., 1997).
Structural Characterization and Molecular Analysis
The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined, revealing details about the conformation of cyclohexene rings and providing a foundation for understanding molecular interactions in related compounds (Remoortere & Boer, 1971).
Eigenschaften
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO3/c1-11(15(19)16(20)21)25-18(24)14-10-6-5-9-13(14)17(23)22-12-7-3-2-4-8-12/h2-8,11,13-14H,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSQLUIEEBKEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)
![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)
![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)
![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)


![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)